makaluvic acid C

Description

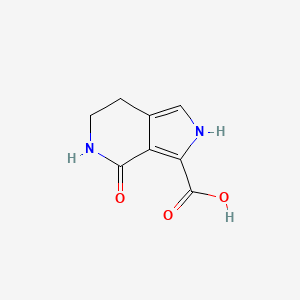

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

4-oxo-2,5,6,7-tetrahydropyrrolo[3,4-c]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H8N2O3/c11-7-5-4(1-2-9-7)3-10-6(5)8(12)13/h3,10H,1-2H2,(H,9,11)(H,12,13) |

InChI Key |

FZJIKBLWZILHGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C2=C(NC=C21)C(=O)O |

Synonyms |

makaluvic acid C |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Makaluvic Acid C

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Core Structure Determination

NMR spectroscopy is a primary technique for determining the chemical structure of organic compounds, including natural products like makaluvic acid C. sajs.co.zanih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the positions of atoms and their connectivity within the molecule. sajs.co.zamaas.edu.mmnih.gov

Key NMR experiments used in structure elucidation include:

¹H NMR: Provides information about the types of hydrogen atoms and their environments.

¹³C NMR: Reveals the carbon skeleton of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps determine the number of hydrogens attached to each carbon. maas.edu.mm

COSY (Correlation Spectroscopy): Identifies coupled protons, indicating adjacent hydrogen atoms. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between directly bonded hydrogens and carbons. sajs.co.zamaas.edu.mm

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between hydrogens and carbons separated by two or three bonds, helping to establish connectivity across the molecule. sajs.co.za

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of relative stereochemistry. semanticscholar.org

While NMR is powerful, the structure elucidation of highly conjugated, polycyclic compounds like pyrroloiminoquinones can be challenging due to the relatively low ratio of hydrogen to carbon atoms, which can lead to a paucity of diagnostic proton NMR signals. researchgate.netsajs.co.za

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern, which can help confirm structural features. nih.govmdpi.com High-resolution mass spectrometry (HRMS) is particularly useful for obtaining accurate molecular weight measurements, allowing for the confident assignment of a molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS or MSⁿ) involves fragmenting the parent ion and analyzing the resulting fragment ions. mdpi.com This fragmentation pattern provides a unique fingerprint that can be used to deduce structural subunits and confirm the connectivity established by NMR. nih.govmdpi.com

Chiral Chromatography and Spectropolarimetry for Stereochemical Assignment (e.g., Chiral GC, ECD Spectroscopy)

Determining the stereochemistry, or the three-dimensional arrangement of atoms, is a critical step in the full structural elucidation of chiral molecules like this compound. sigmaaldrich.com

Chiral Chromatography: Chromatographic techniques employing chiral stationary phases, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), can be used to separate enantiomers. sigmaaldrich.comacs.org By comparing the retention times of the isolated compound or its derivatives with those of known standards, the enantiomeric form can be identified. For instance, chiral GC analysis of derivatives has been used to confirm the stereochemistry of components in related natural products isolated from sponges. acs.orgacs.org

Spectropolarimetry (e.g., Electronic Circular Dichroism - ECD Spectroscopy): Spectropolarimetry measures the interaction of a substance with polarized light. sigmaaldrich.com For chiral compounds, this includes measuring optical rotation or, more commonly in modern natural product chemistry, using Electronic Circular Dichroism (ECD) spectroscopy. ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum is highly sensitive to the three-dimensional structure and absolute configuration of a chiral molecule. Comparing experimental ECD spectra with computationally predicted spectra (e.g., using Density Functional Theory - DFT calculations) has become a reliable method for assigning absolute configurations. semanticscholar.orgmdpi.com

While the provided sources specifically mention chiral GC for confirming the configuration of a ribose moiety in a related compound (N-1-β-d-ribofuranosylthis compound) isolated alongside this compound, and ECD spectroscopy in the context of related pyrroloiminoquinones like discorhabdins, these techniques are generally applicable to the stereochemical assignment of chiral natural products. acs.orgsemanticscholar.orgmdpi.com

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11401113 |

| Makaluvamine A | 4002 |

| Discorhabdin C | 8027 |

Data Table: Spectroscopic Data (Illustrative Example - Actual data for this compound would require specific literature values)

| Spectroscopic Method | Key Information Provided | Application in this compound Elucidation |

| ¹H NMR | Chemical shifts, splitting patterns, integration | Identification of proton environments and their neighbors. |

| ¹³C NMR | Chemical shifts | Determination of the carbon skeleton. |

| MS (HRMS) | Molecular weight, elemental composition, fragmentation | Confirmation of molecular formula and identification of structural fragments. |

| Chiral GC | Separation of enantiomers | Determination of stereochemistry (if applicable to the specific molecule). |

| ECD Spectroscopy | Differential light absorption by chiral molecules | Assignment of absolute configuration (often with computational support). |

Biosynthetic Pathways and Precursors of Makaluvic Acid C

General Biosynthesis of Pyrroloiminoquinone Alkaloids in Marine Organisms

Pyrroloiminoquinone alkaloids, a diverse group of cytotoxic compounds predominantly isolated from marine sponges, are structurally characterized by a tricyclic pyrrolo[4,3,2-de]quinoline core. nih.gov The proposed biosynthesis for this class of molecules is thought to originate from the amino acid tryptophan. nih.govsemanticscholar.org The initial step is believed to be the decarboxylation of tryptophan, which is then followed by a series of oxidation and condensation reactions to form a "proto"-makaluvamine structure. nih.govsemanticscholar.org

Recent studies on related compounds, the ammosamides, have shed more light on the complexity of this process, suggesting a pathway involving ribosomally synthesized post-translationally modified peptides (RiPPs). nih.govacs.org In this model, the biosynthesis is initiated by the attachment of tryptophan to the C-terminus of a scaffold peptide, a reaction catalyzed by a PEptide Aminoacyl-tRNA Ligase (PEARL). acs.org Following this, the indole of the tryptophan residue undergoes trihydroxylation by an FMN-dependent oxidoreductase. nih.gov This intricate pathway highlights that the amino groups within the final pyrroloiminoquinone structure can be derived from multiple amino acid sources, including glycine, asparagine, and leucine, which are incorporated in a tRNA-dependent manner. nih.govacs.org

Putative Biosynthetic Routes to Makaluvic Acid C and Related Congeners (e.g., from Damirones, Makaluvamines)

Within the proposed biosynthetic framework, makaluvamines are considered to be key precursors to the more structurally complex pyrroloiminoquinones. nih.govsemanticscholar.org From the initial "proto"-makaluvamine, the pathway can diverge. Oxidation can lead to the formation of pyrrolo-ortho-quinones, also known as damirones. nih.govsemanticscholar.org Alternatively, amination can yield unbranched makaluvamines. nih.govsemanticscholar.org

Damirones are frequently isolated alongside makaluvamines from the same marine sponges, such as those of the genus Zyzzya. nih.govnih.govacs.org While it has been suggested that damirones might be degradation products of makaluvamines, it is also possible that they serve a functional role in the biosynthesis, potentially as precursors themselves. nih.govsemanticscholar.org The conversion of tricyclic makaluvamines into damirones has been demonstrated chemically. nih.gov

Makaluvic acids A and B have been isolated from the marine sponge Zyzzya fuliginosus, the same organism that produces a variety of makaluvamines. nih.govacs.org This co-occurrence suggests a close biosynthetic relationship. It is plausible that this compound and its congeners are derived from either makaluvamine or damirone intermediates through subsequent enzymatic modifications, although the specific steps and enzymes involved in the formation of the substituted pyrrolecarboxylic acid moiety of makaluvic acids are yet to be elucidated.

| Precursor Compound | Putative Product(s) | Relationship |

| Tryptophan | "Proto"-makaluvamine | Initial precursor |

| "Proto"-makaluvamine | Damirones, Unbranched Makaluvamines | Divergent pathways via oxidation or amination |

| Makaluvamines | More complex pyrroloiminoquinones (e.g., Discorhabdins) | Key biosynthetic intermediates |

| Damirones / Makaluvamines | This compound and congeners | Hypothesized precursors based on co-occurrence |

Enzymatic Systems and Precursors Involved in Natural Production (e.g., Tyramine Incorporation)

The enzymatic machinery driving pyrroloiminoquinone biosynthesis is complex and involves several classes of enzymes. Key among these are the recently identified PEptide Aminoacyl-tRNA Ligases (PEARLs), which are responsible for attaching amino acids like tryptophan to a precursor peptide. nih.govacs.org Oxidative enzymes, such as FMN-dependent oxidoreductases and putative glycine oxidases, play a crucial role in modifying the tryptophan residue and other incorporated amino acids. nih.govacs.org

A significant step in the diversification of makaluvamines is the incorporation of tyramine, which leads to the formation of branched makaluvamines. nih.gov Tyramine is derived from the amino acid tyrosine. The incorporation of radiolabelled phenylalanine (a direct precursor to tyramine) into discorhabdin B in sponge tissue experiments provides evidence for this part of the pathway. nih.gov While the exact sequence of tyramine addition and subsequent cyclization to form more complex alkaloids is not fully understood, it is a critical step in generating the structural diversity observed in this family of natural products. nih.gov Synthetic studies have demonstrated a biomimetic approach where tyramine derivatives are linked to a pyrroloiminoquinone core, further supporting this proposed biosynthetic step. nih.gov

| Enzyme/Precursor | Role in Biosynthesis |

| Tryptophan | Primary building block for the pyrroloiminoquinone core nih.govsemanticscholar.org |

| Tyramine | Precursor for the N-phenylethyl side chain in branched makaluvamines nih.gov |

| PEptide Aminoacyl-tRNA Ligases (PEARLs) | Catalyze the attachment of amino acids to a peptide scaffold nih.govacs.org |

| FMN-dependent Oxidoreductase | Catalyzes the trihydroxylation of the tryptophan indole ring nih.gov |

| Glycine, Asparagine, Leucine | Sources of amino groups incorporated into the core structure nih.govacs.org |

Role of Microbial Symbionts in Pyrroloiminoquinone Biosynthesis

The wide distribution of pyrroloiminoquinones across different and unrelated marine organisms, including various sponges, ascidians, and even terrestrial myxomycetes, has led to the hypothesis that microbial symbionts are involved in their production. nih.gov Marine sponges are known to host diverse communities of symbiotic microorganisms, including bacteria and fungi, which are responsible for producing a vast array of secondary metabolites. jmicrobiol.or.krnih.govmdpi.com

It is proposed that the basic makaluvamine core may be produced by these microbial symbionts, with the host sponge then performing the subsequent chemical modifications to create the more complex and diverse pyrroloiminoquinones like the discorhabdins and tsitsikammamines. nih.gov However, some studies have produced conflicting evidence. For instance, experiments using broad-spectrum antibiotics on sponge tissue slices suggested that discorhabdins were produced by the sponge itself. nih.gov Despite this, the co-evolution of latrunculid sponges and their dominant bacterial symbionts provides strong circumstantial evidence for a microbial role in the synthesis of these compounds. nih.gov The identification of biosynthetic gene clusters for related alkaloids in bacteria further supports the potential for microbial production of the core pyrroloiminoquinone structure. nih.gov

Chemical Synthesis and Analog Preparation

Total Synthesis Approaches to Makaluvic Acid C and its N-Glycosylated Analogs

This compound (PubChem CID: 11401113) was first isolated from the South African sponge Strongylodesma aliwaliensis. ru.ac.zasemanticscholar.orgacs.org Concurrently isolated from the same source was N-1-β-D-ribofuranosylthis compound, an N-glycosylated analog. semanticscholar.orgacs.org The isolation of these compounds, along with other related pyrroloquinoline metabolites from S. aliwaliensis, has spurred interest in their synthesis. acs.orgresearchgate.net Reports indicate that the total synthesis of this compound and its N-glycosylated analog has been achieved, primarily to facilitate their biological evaluation. acs.orgresearchgate.net

Synthetic Methodologies for Pyrroloiminoquinone Scaffolds

The pyrroloiminoquinone (PIQ) core is a key structural feature in this compound and related alkaloids. The construction of this fused tetracyclic system has been a significant area of research in organic synthesis. General strategies for synthesizing the PIQ core can be broadly categorized into three main approaches: pyrrole (B145914) annulation onto a functionalized quinoline (B57606) intermediate, cyclization of a 4-aminoindole, and a biomimetic strategy involving the oxidation of a tryptamine (B22526) equivalent. chemrxiv.orgescholarship.orgnih.gov

Utilization of Pyrrole Derivatives in Core Structure Formation

Pyrrole derivatives serve as crucial building blocks in the synthesis of the pyrroloiminoquinone scaffold. One established approach involves the annulation of a pyrrole ring onto a pre-functionalized quinoline intermediate to construct the core heterocyclic system. chemrxiv.orgescholarship.orgnih.gov Synthetic routes utilizing pyrrole derivatives have been explored for the preparation of pyrroloiminoquinones. mdpi.comevitachem.com Methodologies for synthesizing substituted pyrrole derivatives, such as the phosgene (B1210022) method or novel approaches employing green solvents like lactic acid under ultrasonic radiation, contribute to the accessibility of key precursors for PIQ synthesis. mdpi.comresearchgate.net Additionally, the synthesis of 2,4,5-trisubstituted pyrrole derivatives through the coupling of α-diazoketones has been reported in the context of synthesizing related alkaloids. mdpi.com

Oxidative Coupling Reactions in Complex Ring System Construction

Oxidative coupling reactions play a vital role in forging the complex ring systems found in pyrroloiminoquinone alkaloids. These reactions are considered significant advancements in the construction of the PIQ core. chemrxiv.orgescholarship.orgnih.govresearchgate.net For instance, oxidative spirocyclization mediated by reagents such as phenyliodine bistrifluoroacetate (PIFA) has been employed in the synthesis of related discorhabdin alkaloids. nih.gov Kita-type oxidative cyclization is another notable methodology utilized in the concise synthesis of key pyrroloiminoquinone intermediates. chemrxiv.orgnih.gov The formation of fused or spirocyclic PIQ structures, like the discorhabdins, often involves oxidative C-C bond formations of electron-rich aromatic rings or benzylic C-H bonds. chemrxiv.orgescholarship.orgnih.gov Oxidative coupling is also recognized as a synthetic strategy for related pyrroloiminoquinones such as makaluvic acid A. evitachem.com

Biomimetic Synthetic Strategies

Biomimetic synthetic strategies, inspired by the proposed biosynthetic pathways of these natural products, offer efficient routes to the pyrroloiminoquinone core. One such strategy involves the oxidative cyclization of a tryptamine equivalent. chemrxiv.orgescholarship.orgnih.gov This approach is particularly valuable as it can significantly simplify the construction of the core PIQ framework. chemrxiv.orgescholarship.org Biomimetic methods have been successfully applied in the synthesis of discorhabdins, involving steps such as intramolecular Michael addition followed by auto-oxidation to regenerate the quinone system. semanticscholar.orgmdpi.com These strategies highlight nature's elegant solutions for constructing complex molecular architectures and provide valuable insights for synthetic design. Biomimetic synthesis has also been explored for other related marine alkaloids. researchgate.netnih.gov

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of this compound are crucial for exploring their chemical space and understanding the relationship between their structure and biological activity. This compound and its naturally occurring N-glycosylated analog have been isolated and evaluated for cytotoxicity. semanticscholar.orgacs.org

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which combines the specificity and efficiency of enzymatic catalysis with the versatility of chemical transformations, offers promising avenues for the synthesis of complex natural products like this compound. mdpi.com This approach can potentially overcome some limitations of traditional chemical synthesis, such as the need for harsh conditions or protecting groups, and enable the synthesis of enantiomerically pure compounds. mdpi.comresearchgate.net

While direct reports on the chemoenzymatic synthesis of this compound are limited in the provided search results, research on the biosynthesis and chemoenzymatic synthesis of related pyrroloiminoquinone alkaloids and other complex natural products provides insights into potential strategies. The core pyrroloiminoquinone structure is believed to be biosynthesized from precursors like tryptamine through oxidative processes. acs.orgsajs.co.za Enzymes involved in the biosynthesis of related alkaloids, such as those from nonribosomal peptide synthases (NRPS) and polyketide synthases (PKS) systems, particularly thioesterase (TE) domains, have shown utility in in vitro chemoenzymatic approaches for macrocyclization and other key steps in natural product synthesis. nih.gov

Studies on the chemoenzymatic synthesis of other alkaloid classes, such as quinolines and isoquinolines, have demonstrated the successful application of enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) for cyclization and aromatization steps. acs.org Lipase-catalyzed resolutions have also been employed for the synthesis of chiral alkaloids. nih.govsioc-journal.cn Furthermore, enzymatic methods have been explored for the synthesis of C-ribosylated natural products, which involve the attachment of carbohydrate units to an aglycone scaffold. nih.gov Given that this compound can exist as a ribofuranosyl derivative (N-1-β-d-ribofuranosylthis compound) mdpi.comacs.org, enzymatic glycosylation could be a relevant strategy in a chemoenzymatic route to this specific analog.

The complexity of the pyrrolo[4,3,2-de]quinoline core of this compound suggests that a chemoenzymatic strategy could involve enzymatic steps for key bond formations, stereocontrol, or late-stage functionalization, coupled with chemical steps for constructing the polycyclic system or introducing necessary substituents. For instance, enzymes could be used for selective oxidation, cyclization, or glycosylation reactions on suitably prepared chemical intermediates. nih.govacs.orgnih.gov

Research into the biosynthesis of pyrroloiminoquinone alkaloids, including the proposed pathways, offers potential enzymatic targets for in vitro or in vivo chemoenzymatic synthesis. sajs.co.zaresearchgate.net While detailed enzymatic mechanisms specific to this compound biosynthesis are not explicitly detailed in the search results, the general biosynthetic routes of related compounds provide a foundation for exploring enzymatic catalysts. sajs.co.zaresearchgate.net

Molecular and Cellular Biological Investigations of Makaluvic Acid C

Assessment of Cellular Cytotoxicity and Antiproliferative Activities (In Vitro Models)

Makaluvic acid C, a pyrroloiminoquinone alkaloid isolated from marine sponges such as Strongylodesma aliwaliensis, has demonstrated notable cytotoxic and antiproliferative effects in various in vitro cancer models. acs.org Research has particularly highlighted its activity against esophageal cancer cells. acs.orgresearchgate.netmdpi.com In studies evaluating a panel of related metabolites, this compound was shown to be active against the WHCO-1 esophageal cancer cell line, exhibiting a half-maximal inhibitory concentration (IC50) of 38 µM. researchgate.net This dose-dependent inhibition of cell proliferation underscores its potential as a cytotoxic agent. nih.gov The cytotoxic effects are not limited to a single cell type, as the broader class of makaluvamine and makaluvic acid compounds have been shown to be cytotoxic to a range of human cancer cell lines, including colon, breast, ovarian, and pancreatic cancer cells. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of this compound This table is interactive. Click on headers to sort.

| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

|---|

The cytotoxic potency of this compound is best understood in the context of its chemical relatives, the pyrroloiminoquinones. Structure-activity relationship (SAR) studies reveal that the biological activity of these compounds is highly dependent on their specific chemical structures. nih.govmans.edu.eg For instance, when compared to other compounds isolated from the same sponge, the activity can vary significantly. While this compound showed an IC50 value of 38 µM against the WHCO-1 esophageal cancer cell line, the related compound damirone B was marginally active with an IC50 of 61 µM. researchgate.net In contrast, another related metabolite, N-1-β-D-ribofuranosyldamirone C, displayed potent activity with an IC50 of 0.7 µM against the same cell line. researchgate.netmdpi.com

Comparisons with other makaluvic acids also reveal differences in potency. For example, against the HCT-116 human colon cancer cell line, makaluvic acid A was found to have an IC50 value of 28.4 µM, while makaluvamine C was significantly more potent with an IC50 of 1.09 µM. mdpi.com This highlights that subtle changes to the pyrroloiminoquinone core can lead to substantial differences in antiproliferative activity. nih.gov The mechanism of cytotoxicity for makaluvamines has often been linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication, though other mechanisms are also believed to contribute. nih.govnih.gov

Table 2: Comparative In Vitro Cytotoxicity of Related Pyrroloiminoquinones This table is interactive. Click on headers to sort.

| Compound | Cell Line | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| This compound | WHCO-1 | 38 | researchgate.net |

| Damirone B | WHCO-1 | 61 | researchgate.net |

| N-1-β-D-ribofuranosyldamirone C | WHCO-1 | 0.7 | researchgate.net |

| Makaluvic Acid A | HCT-116 | 28.4 | mdpi.com |

Elucidation of Molecular Mechanisms of Action (In Vitro)

The cytotoxic effects of many quinone-containing compounds, including those related to this compound, are often mediated through the induction of programmed cell death, or apoptosis. nih.goveurekaselect.com A key mechanism underlying this process is the generation of reactive oxygen species (ROS), which induces a state of oxidative stress within the cancer cell. nih.govdrugbank.com The quinone structure is capable of participating in redox cycling, which can lead to the production of superoxide (B77818) radicals and hydrogen peroxide. aacrjournals.orgsemanticscholar.org This increase in intracellular ROS can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic signaling cascades. nih.govaacrjournals.org In esophageal cancer cells, the ability of similar marine-derived quinones to inhibit proliferation has been directly associated with their capacity to generate ROS. aacrjournals.org This overproduction of ROS disrupts the normal redox balance of the cell, leading to the activation of pro-apoptotic pathways and culminating in cell death. nih.govmdpi.com

Beyond classical apoptosis, the cellular activity of this compound and related compounds can involve other cell death modalities, often centered on mitochondrial dysfunction. nih.govoaepublish.com Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. nih.gov Mitochondrial dysfunction can be characterized by a decrease in the mitochondrial membrane potential (ΔΨm), impaired ATP synthesis, and the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govnih.gov

The oxidative stress induced by quinone compounds is closely linked to mitochondrial damage. aacrjournals.orgsemanticscholar.org An excess of ROS can directly harm mitochondrial components, leading to the opening of the mitochondrial permeability transition pore (mPTP), which causes the collapse of the membrane potential and cessation of ATP production. nih.gov This bioenergetic crisis, coupled with the release of factors like cytochrome c, can activate the caspase cascade, a hallmark of the intrinsic apoptotic pathway. mdpi.com Therefore, while mitochondrial dysfunction can be a central feature of apoptosis, it also represents a distinct mode of cellular damage that can precipitate cell death through both caspase-dependent and independent mechanisms. nih.govnih.gov

Modulation of Cellular Enzymes and Protein Targets

The biological activity of this compound and its related pyrroloiminoquinone alkaloids is significantly attributed to their ability to interact with and modulate the function of key cellular enzymes. These interactions are central to their cytotoxic and antiproliferative effects.

A primary mechanism of action for this compound and related makaluvamines is the inhibition of topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. nih.gov Makaluvamines have been widely reported as potent cytotoxic agents due to their inhibition of DNA processing enzymes like topoisomerase II. nih.gov These compounds are believed to exert their anticancer activity by targeting this enzyme, as demonstrated in decatenation inhibition assays. nih.gov

Studies have shown that makaluvamines can induce dose-dependent DNA cleavage via topoisomerase II. nih.gov However, there is some ambiguity regarding the precise mode of inhibition. Evidence suggests that some makaluvamines may act as topoisomerase II "poisons," which stabilize the transient covalent complex formed between the enzyme and DNA. mdpi.com This action leads to the accumulation of protein-linked DNA double-strand breaks, a highly cytotoxic lesion. mdpi.com For instance, makaluvamine A, a related compound, was found to intercalate into DNA and induce double-strand breaks in a manner comparable to the known topoisomerase II poison m-AMSA. mdpi.com Similar findings have been reported for makaluvamine C. mdpi.com

Conversely, other studies suggest that certain analogs may function as catalytic inhibitors, interfering with the enzyme's function without stabilizing the DNA-cleavage complex. mdpi.com For example, several synthetic makaluvamine analogs have demonstrated the ability to inhibit the catalytic activity of topoisomerase II and block DNA relaxation. mdpi.com In one study, five synthetic analogs exhibited topoisomerase II inhibition comparable to the well-known anticancer drugs etoposide (B1684455) and m-AMSA. nih.govnih.gov The cytotoxic potency of these analogs against various cancer cell lines often correlates with their ability to inhibit this enzyme. nih.gov

Table 1: Cytotoxicity of Makaluvamine Analogs and Control Drugs Against Human Cancer Cell Lines| Compound | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. MDA-MB-468 (Breast) |

|---|---|---|---|

| Analog 4c (benzyl amino derivative) | 1.1 | 1.0 | 0.3 |

| Analog 4d (phenethyl amino derivative) | 0.8 | 1.3 | 0.3 |

| Analog 7d (N-tosyl-6-phenethylamino derivative) | 0.5 | 4.1 | 2.0 |

| Etoposide (Control) | 1.7 | 35.6 | 13.6 |

| m-AMSA (Control) | 0.7 | 21.7 | 8.5 |

While topoisomerase II is the most extensively studied target of makaluvamines, there is evidence that their biological activities are not limited to this interaction. The broad spectrum of activities, including anticancer, antiviral, and antimicrobial effects, suggests that these compounds may engage multiple cellular targets. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme involved in immune tolerance and is considered a therapeutic target in cancer. nih.gov Natural quinones were the first class of compounds reported as IDO1 inhibitors, and some alkaloids have also shown inhibitory activity. nih.gov However, specific studies directly investigating the interaction of this compound or other makaluvamines with IDO1 are currently lacking in the available literature.

Research into synthetic analogs has indicated that the pyrroloiminoquinone scaffold may interact with other protein targets. For example, some makaluvamine analogs have been reported to produce their antitumor effects by inhibiting the E3 ubiquitin-protein ligase (MDM2) and the nuclear factor of activated T-cells (NFAT1). researchgate.net These findings suggest that the full spectrum of enzymatic and receptor modulation by this compound and its congeners is an area that warrants further investigation.

Direct and Indirect DNA Interactions and Damage Induction

The planar, aromatic, multi-ring structure of pyrroloiminoquinones like this compound is well-suited for direct, non-covalent interactions with DNA. mdpi.com A primary mode of this interaction is DNA intercalation, where the flat molecule inserts itself between the stacked base pairs of the DNA double helix. mdpi.comnih.gov This intercalation stabilizes the DNA structure and can physically obstruct the processes of replication and transcription, contributing to cytotoxicity. mdpi.com

The interaction with DNA is often a prerequisite for the subsequent enzyme-mediated damage. For compounds that act as topoisomerase II poisons, intercalation increases the local concentration of the drug on the DNA, enhancing its affinity for the topoisomerase II-DNA cleavage complex. mdpi.com This leads to an indirect form of DNA damage by preventing the enzyme from re-ligating the DNA strands, thus generating cytotoxic double-strand breaks. mdpi.commdpi.com

Furthermore, some studies have shown that pyrroloiminoquinones can induce single-strand DNA cleavage in vitro following reductive activation. nih.gov This suggests a potential for direct DNA damage under specific cellular conditions, although the primary mechanism of cytotoxicity is more commonly attributed to the inhibition of topoisomerase II. nih.gov The ability of makaluvamines to cause DNA damage is supported by findings that cell lines deficient in DNA repair mechanisms are more sensitive to their effects. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound and its Congeners

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of the makaluvamine family that govern their biological activity, potency, and selectivity.

Impact of Core Pyrroloiminoquinone Structure on Biological Effects

The tricyclic pyrrolo[4,3,2-de]quinoline core is the essential pharmacophore of the makaluvamine class, responsible for its fundamental cytotoxic effects. nih.gov This rigid, planar structure is the key feature that enables the molecule to function as a DNA intercalator, which is a critical step in its mechanism of action. nih.govmdpi.com

The biological activity is also highly dependent on the electronic properties of this core structure. SAR studies have highlighted that maintaining conjugation within the fused ABC-ring system of the pyrroloiminoquinone core is a vital feature for maximizing cytotoxic potency. nih.govresearchgate.net This extensive conjugation contributes to the planarity and electronic characteristics that facilitate both DNA binding and interaction with enzyme targets like topoisomerase II.

Influence of Substituents and Structural Modifications on Potency and Selectivity

While the pyrroloiminoquinone core provides the foundational activity, substituents at various positions on this scaffold dramatically influence the potency and selectivity of the compounds. nih.govnih.gov

Key SAR findings include:

C-Ring Iminium Ion: The presence of a positive charge in the C-ring, forming a tetrahydropyridinium moiety, is a significant contributor to potent anticancer activity. nih.govresearchgate.net This positive charge likely enhances the affinity for the negatively charged DNA backbone.

B-Ring Substituent: The nature of the substituent on the B-ring is critical. A tyramine-derived side chain, such as the 4-ethylphenol (B45693) group found in makaluvamine J, dramatically increases cytotoxicity compared to analogs with simpler substituents. nih.govacs.org For instance, makaluvamine J, which possesses this group, has an IC₅₀ value against PANC-1 cancer cells that is nearly tenfold more potent than related compounds lacking it. nih.gov

Nitrogen Methylation: The pattern of methylation on the nitrogen atoms has a subtle but significant impact on activity. In general, methylation of the imine nitrogen tends to increase potency. acs.org Conversely, methylation of the pyrrole (B145914) nitrogen can slightly decrease activity and increase general cytotoxicity, leading to a lower therapeutic index. acs.org

Other Modifications: Other structural changes can have a profound effect. For example, the introduction of a bromine atom onto the pyrrole ring has been shown to abrogate the biological activity of the parent compound. acs.org The substitution pattern on the B-ring is also important; a diketone moiety was found to decrease cytotoxic potential by eightfold compared to an aminoketone at the same position. nih.gov

These SAR insights, summarized in the table below, are critical for the rational design of new makaluvamine analogs with improved potency and greater selectivity for cancer cells over normal cells. acs.org

Table 2: Structure-Activity Relationship of Makaluvamine Congeners Against PANC-1 Pancreatic Cancer Cells| Compound | Key Structural Features | IC₅₀ (µM) vs. PANC-1 |

|---|---|---|

| Makaluvamine J | 4-ethylphenol at B-ring; Iminium at C-ring | 0.054 |

| Makaluvamine K | 4-ethylphenol at B-ring; Iminium at C-ring | 0.056 |

| Makaluvamine D | Simple amine at B-ring; Iminium at C-ring | 0.48 |

| Damirone B | Diketone at B-ring | 3.1 |

Stereochemical Effects on Bioactivity

Extensive searches of scientific literature did not yield specific studies detailing the stereochemical effects on the bioactivity of this compound. While the stereochemistry of natural products is generally a critical factor in their biological activity, research directly comparing the effects of different stereoisomers of this compound has not been identified in the available resources.

The general principle in pharmacology and medicinal chemistry is that different stereoisomers, such as enantiomers and diastereomers, of a chiral compound can exhibit significantly different biological activities. malariaworld.orgnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug or bioactive molecule. nih.gov These differences can manifest in variations in binding affinity, efficacy, and metabolic stability.

However, without specific research on this compound, it is not possible to provide detailed research findings or data tables on how its specific stereochemistry influences its biological actions. The isolation of makaluvic acids A and B has been reported, but comparative bioactivity studies of their potential stereoisomers are not described in the accessed literature. nih.govacs.org

Further research, including the stereoselective synthesis of this compound isomers and subsequent biological evaluation, would be necessary to elucidate the precise role of its stereochemistry in its bioactivity.

Future Perspectives and Research Directions for Makaluvic Acid C

Advanced Mechanistic Investigations at the Molecular Level

Understanding the precise molecular mechanisms by which makaluvic acid C exerts its biological effects is crucial for its development. While this compound itself has demonstrated cytotoxicity against esophageal cancer cells, insights into the mechanisms of action for related pyrroloiminoquinone alkaloids, such as makaluvamines and discorhabdins, provide a starting point for these investigations acs.orgresearchgate.netmdpi.comresearchgate.netmdpi.comsemanticscholar.orgacs.orgmdpi.com. Studies on these related compounds suggest mechanisms that may extend beyond simple DNA topoisomerase II inhibition researchgate.netsemanticscholar.org. Potential targets identified through molecular modeling of discorhabdins include topoisomerase I/II and indoleamine 2,3-dioxygenase (IDO1) mdpi.com. Furthermore, related compounds have been shown to induce apoptosis and modulate the expression of genes such as MDM2, p21, and p53 researchgate.net. There is also an indication that oxygen may play a role in the cytotoxicity of pyrroloiminoquinone alkaloids semanticscholar.org. Future research should focus on applying advanced molecular techniques directly to this compound to elucidate its specific protein targets, downstream signaling pathways, and the precise cellular processes it influences, such as cell cycle regulation and apoptosis induction. Analyzing its effects at a detailed molecular level is essential mdpi.com.

Exploration of Novel Biological Activities Beyond Cytotoxicity

While cytotoxicity is a prominent activity of this compound and related compounds, the broader class of pyrroloiminoquinone alkaloids exhibits a range of other biological activities, including antimicrobial and antimalarial properties mdpi.comsemanticscholar.org. Some related discorhabdin compounds have also shown antiviral activity against the hepatitis C virus (HCV) mdpi.com. Makaluvamine analogs have demonstrated antibacterial activity against S. mutans and inhibited biofilm formation researchgate.net. Given the diverse bioactivity observed within this compound class and from marine sponges in general, which are sources of anti-inflammatory, immunosuppressive, neurosuppressive, and antibiotic compounds, exploring novel biological activities of this compound beyond its known cytotoxicity is a critical future direction researchgate.net. This could involve screening for activity against a wider spectrum of pathogens, investigating immunomodulatory effects, or exploring potential neurological activities.

Strategies for Sustainable Supply and Production (e.g., Aquaculture, Fermentation, Large-Scale Synthesis)

This compound is currently sourced from the marine sponge Strongylodesma aliwaliensis ru.ac.zaacs.orgsajs.co.za. Ensuring a sustainable and scalable supply is a significant challenge for the development of marine natural products into therapeutic agents uva.es. Traditional harvesting of sponges can be environmentally detrimental. Therefore, research into sustainable production strategies is essential. This includes exploring aquaculture techniques for Strongylodesma aliwaliensis or investigating the possibility of in vitro cell culture of the sponge or its potential microbial symbionts, as microbial origin is hypothesized for some pyrroloiminoquinone-related alkaloids sajs.co.zauva.es. Fermentation of associated microorganisms could offer an alternative production route if they are found to be the true producers of this compound uva.es. Furthermore, developing efficient and cost-effective large-scale synthetic or semi-synthetic routes for this compound is crucial to meet potential future demand uva.es. While total syntheses of related compounds have been achieved, specific strategies for the large-scale synthesis of this compound need to be developed mdpi.comresearchgate.netmdpi.com.

Computational Chemistry and Molecular Modeling for Predictive Studies and Target Identification

Computational chemistry and molecular modeling are powerful tools that can significantly accelerate the research and development of this compound kallipos.gracs.org. These methods can be employed for predictive studies, such as predicting pharmacokinetic and pharmacodynamic properties, and for in silico screening to identify potential biological targets researchgate.net. As seen with related discorhabdins, molecular modeling can suggest plausible protein interactions mdpi.com. Future research should utilize techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to gain deeper insights into the binding affinity and interaction modes of this compound with potential targets. These computational approaches can guide experimental studies, prioritize research directions, and potentially lead to the design of analogs with improved potency or selectivity.

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a comprehensive understanding of the impact of this compound on biological systems, integrating systems biology approaches is vital. This involves studying the compound's effects at multiple levels, including genomics, transcriptomics, proteomics, and metabolomics, to build a holistic picture of its interactions within cells and organisms researchgate.net. By analyzing the global cellular response to this compound exposure, researchers can identify interconnected pathways and networks that are affected, providing a more complete understanding of its mechanisms of action and potential off-target effects. This integrated approach can reveal complex biological processes modulated by this compound that might not be apparent from studying individual targets or pathways in isolation.

Cytotoxicity Data for this compound

This compound has demonstrated cytotoxic activity against esophageal cancer cells. The following table summarizes reported cytotoxicity data:

| Compound | Cell Line | IC₅₀ Value | Reference |

| This compound | Esophageal cancer cells | Cytotoxic | acs.org |

Note: Specific IC₅₀ values were not provided in the referenced snippet, only that the compound exhibited cytotoxicity.

Q & A

Q. How should researchers conduct a comprehensive literature review on Makaluvic Acid C?

Begin by searching databases like PubMed, SciFinder, and Google Scholar using keywords such as "this compound biosynthesis," "spectral data," and "bioactivity." Prioritize peer-reviewed journals and reference recent reviews to identify gaps (e.g., limited data on synthetic pathways). Use citation-tracking tools in Google Scholar to locate seminal papers . Avoid non-academic sources (e.g., commercial websites) and validate findings against primary literature.

Q. What spectroscopic techniques are critical for identifying this compound in natural extracts?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY/HMBC) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. Compare observed spectral data with published values . For purity assessment, combine HPLC with diode-array detection (DAD) and mass spectrometry. Document deviations (e.g., unexpected peaks in HPLC) and cross-reference with existing databases like SciFinder .

Q. How can researchers optimize the isolation of this compound from marine sources?

Use bioassay-guided fractionation:

- Extract samples with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol).

- Screen fractions for bioactivity (e.g., antimicrobial assays).

- Purify active fractions via column chromatography (silica gel or Sephadex LH-20) and confirm identity via NMR . Include negative controls to rule out solvent interference .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

- Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Perform dose-response curves and calculate IC₅₀/EC₅₀ values.

- Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance . Publish raw data and methodological details to enhance reproducibility .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict protein-ligand interactions. Validate predictions via:

- Site-directed mutagenesis of target proteins.

- Comparative analysis with known inhibitors (e.g., ATP-competitive kinase inhibitors). Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties .

Q. What steps ensure reproducibility in the total synthesis of this compound?

- Document reaction conditions (temperature, solvent, catalyst) in detail.

- Characterize intermediates at each step via NMR and HRMS.

- Compare yields and stereochemical outcomes with published routes (e.g., enantioselective catalysis vs. racemic synthesis). Provide step-by-step protocols in supplementary materials, including troubleshooting notes (e.g., failed reactions due to moisture sensitivity) .

Data Analysis and Presentation

Q. How should researchers present conflicting spectral or bioactivity data in publications?

Use tables to compare results across studies (see Table 1 ). Discuss potential sources of variation (e.g., instrument calibration, sample degradation) and propose validation experiments (e.g., independent synthesis of the compound).

Table 1: Comparison of Reported NMR Shifts for this compound

| Study (Year) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

|---|---|---|---|

| Smith et al. (2020) | 6.25 (s, 1H) | 172.3 | CDCl₃ |

| Lee et al. (2022) | 6.30 (s, 1H) | 172.1 | DMSO-d₆ |

Note: Minor discrepancies may arise from solvent effects or referencing standards .

Q. What statistical approaches are recommended for analyzing dose-response relationships?

Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism). Report confidence intervals and use bootstrap resampling for small sample sizes. Address outliers via Grubbs’ test or robust statistical methods .

Ethical and Reproducibility Considerations

Q. How can researchers avoid overgeneralizing findings about this compound’s bioactivity?

Q. What guidelines ensure ethical data sharing in this compound research?

Deposit raw spectral data in repositories like Zenodo or Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs. Follow journal policies on data availability statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.